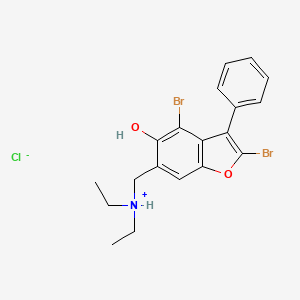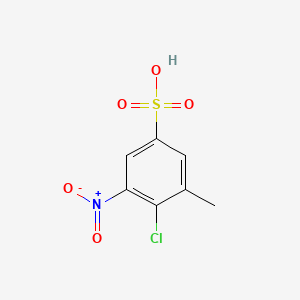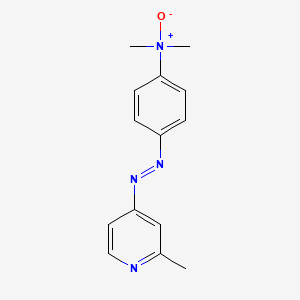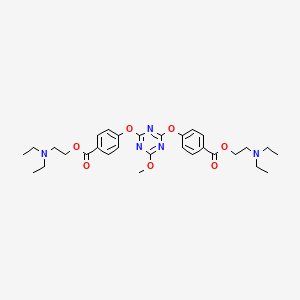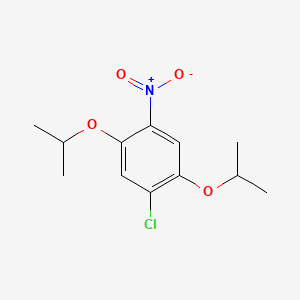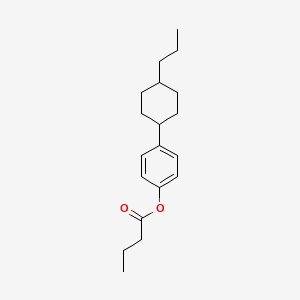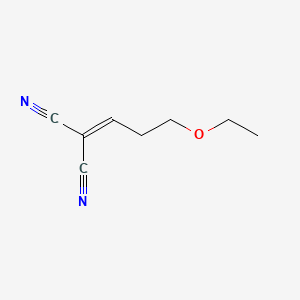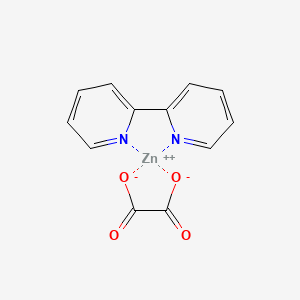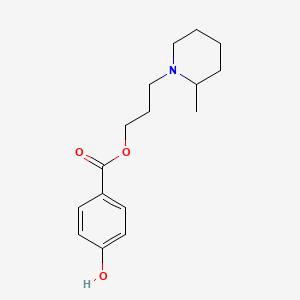
3-(2'-Methylpiperidino)propyl p-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2’-Methylpiperidino)propyl p-hydroxybenzoate: is an organic compound known for its unique chemical structure and potential applications in various fields. It is a derivative of p-hydroxybenzoic acid, where the hydroxyl group is esterified with a 3-(2’-methylpiperidino)propyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl p-hydroxybenzoate typically involves the esterification of p-hydroxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction can be catalyzed by acidic or basic catalysts. A common method involves:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2’-Methylpiperidino)propyl p-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: 3-(2’-Methylpiperidino)propyl p-hydroxybenzyl alcohol.
Substitution: Halogenated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-(2’-Methylpiperidino)propyl p-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-hydroxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The ester linkage can be hydrolyzed in vivo, releasing the active p-hydroxybenzoic acid moiety, which can exert various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2’-Methylpiperidino)propyl benzoate: Similar structure but lacks the hydroxyl group on the benzene ring.
3-(2’-Methylpiperidino)propyl salicylate: Contains an additional hydroxyl group ortho to the ester group.
3-(2’-Methylpiperidino)propyl p-methoxybenzoate: The hydroxyl group is replaced by a methoxy group.
Uniqueness
3-(2’-Methylpiperidino)propyl p-hydroxybenzoate is unique due to the presence of both the piperidine ring and the hydroxyl group on the benzene ring. This combination can enhance its solubility, reactivity, and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of 3-(2’-Methylpiperidino)propyl p-hydroxybenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
63916-87-0 |
|---|---|
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
3-(2-methylpiperidin-1-yl)propyl 4-hydroxybenzoate |
InChI |
InChI=1S/C16H23NO3/c1-13-5-2-3-10-17(13)11-4-12-20-16(19)14-6-8-15(18)9-7-14/h6-9,13,18H,2-5,10-12H2,1H3 |
InChI-Schlüssel |
ASQZBIDTYBYRLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


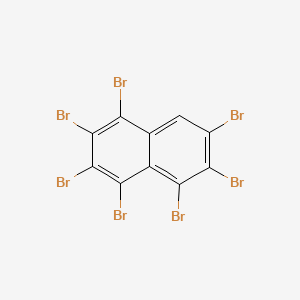


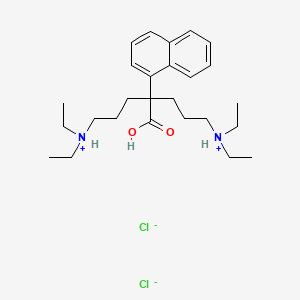
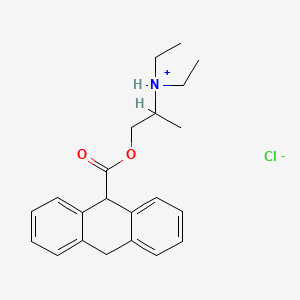
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)
